molecular formula C19H15F3N2O4S B2430623 N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 2034345-75-8

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2430623
CAS No.: 2034345-75-8
M. Wt: 424.39
InChI Key: RVQJOJOMAJIMFW-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and furan derivatives. One common approach is the one-pot tandem reaction involving the reaction of thiophene derivatives with furan derivatives under specific conditions, such as the use of triethylamine (TEA) and tert-butyl hydroperoxide (TBHP). This method allows for the formation of highly functionalized furans.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

  • Biology: Research has explored its role in biological systems, particularly in enzyme inhibition and modulation of cellular pathways.

  • Industry: Its unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets and pathways within biological systems. It may act as an inhibitor of specific enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

  • N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its distinct biological and chemical properties compared to similar compounds.

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Biological Activity

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and relevant case studies.

Structural Characteristics

The compound features a unique arrangement of functional groups, including:

  • Thiophene and Furan Rings : These heterocyclic structures are known for their diverse biological activities, including anti-inflammatory and antioxidant properties.
  • Oxalamide Moiety : This functional group may contribute to the compound's ability to interact with various biological targets.

The molecular formula of the compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 402.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : Involves the formation of thiophene and furan derivatives.
  • Formation of the Oxalamide Linkage : This step is crucial for the final structure and often requires specific reagents and conditions to achieve high yields.

Biological Activity

Research indicates that compounds containing thiophene and furan rings exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of these rings can enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation in various models.

Case Studies

  • Cytoprotective Effects : In studies involving similar compounds, such as BK3C231, it was observed that these substances could protect against DNA and mitochondrial damage induced by carcinogens. This suggests that this compound may also possess cytoprotective properties by reducing oxidative stress and enhancing cellular resilience against toxins .
  • Antiproliferative Activity : Compounds with similar structural motifs have demonstrated antiproliferative effects in various cancer cell lines, indicating potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryReducing inflammation
CytoprotectiveProtects against DNA damage
AntiproliferativeInhibits cancer cell growth

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)12-2-1-3-13(8-12)24-18(27)17(26)23-9-14(25)16-5-4-15(28-16)11-6-7-29-10-11/h1-8,10,14,25H,9H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQJOJOMAJIMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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